Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose α-D-Glucose-1,6-bisphosphate is a bis-phosphorylated derivative of α-D-glucose that has roles in carbohydrate metabolism. It is the product of the reaction of glucose-1- or 6-phosphate with glucose-1,6-bisphosphate synthase (PGM2LI) in the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate. It is also a cofactor for the bacterial enzyme phosphopentomutase. α-D-Glucose-1,6-bisphosphate has been used in the study of carbohydrate metabolism.

Brand Name: Vulcanchem
CAS No.: 91183-87-8
VCID: VC21118980
InChI: InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1
SMILES: C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
Molecular Formula: C₆H₁₀K₄O₁₂P₂
Molecular Weight: 492.48 g/mol

Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose

CAS No.: 91183-87-8

Cat. No.: VC21118980

Molecular Formula: C₆H₁₀K₄O₁₂P₂

Molecular Weight: 492.48 g/mol

* For research use only. Not for human or veterinary use.

Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose - 91183-87-8

Specification

Description α-D-Glucose-1,6-bisphosphate is a bis-phosphorylated derivative of α-D-glucose that has roles in carbohydrate metabolism. It is the product of the reaction of glucose-1- or 6-phosphate with glucose-1,6-bisphosphate synthase (PGM2LI) in the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate. It is also a cofactor for the bacterial enzyme phosphopentomutase. α-D-Glucose-1,6-bisphosphate has been used in the study of carbohydrate metabolism.

CAS No. 91183-87-8
Molecular Formula C₆H₁₀K₄O₁₂P₂
Molecular Weight 492.48 g/mol
IUPAC Name tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate
Standard InChI InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1
Standard InChI Key OVRXVCAVDXBPQT-QMKHLHGBSA-J
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
SMILES C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
Canonical SMILES C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

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